1-(1-Aminocyclohexyl)prop-2-yn-1-one
Description
1-(1-Aminocyclohexyl)prop-2-yn-1-one is a cyclohexylamine-derived propargyl ketone featuring a secondary amine group directly attached to the cyclohexane ring and a terminal alkyne ketone moiety. The amino group introduces electron-donating and hydrogen-bonding capabilities, distinguishing it from common aryl-substituted derivatives.
Properties
Molecular Formula |
C9H13NO |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
1-(1-aminocyclohexyl)prop-2-yn-1-one |
InChI |
InChI=1S/C9H13NO/c1-2-8(11)9(10)6-4-3-5-7-9/h1H,3-7,10H2 |
InChI Key |
IFDVMCXIBATTIR-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(=O)C1(CCCCC1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Aminocyclohexyl)prop-2-yn-1-one can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with propargylamine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the use of solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods: In an industrial setting, the production of 1-(1-Aminocyclohexyl)prop-2-yn-1-one may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 1-(1-Aminocyclohexyl)prop-2-yn-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used.
Major Products Formed:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-(1-Aminocyclohexyl)prop-2-yn-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-Aminocyclohexyl)prop-2-yn-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the prop-2-yn-1-one moiety can participate in various chemical reactions. These interactions can affect enzyme activity and cellular processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Electron-withdrawing groups (e.g., nitro) slightly reduce yields compared to electron-donating groups (e.g., methoxy) due to steric and electronic effects during oxidation .
- Bisphenyl derivatives exhibit lower yields, likely due to increased steric demands .
- Cyclohexylamine derivatives (e.g., 1-(1-Aminocyclohexyl)ethan-1-one HCl) are often isolated as hydrochloride salts to enhance stability .
Physical and Spectral Properties
The cyclohexylamine moiety in the target compound introduces distinct spectral and physical characteristics compared to aryl-substituted analogs:
NMR Trends
- Aryl Derivatives : Aromatic protons in 1H-NMR resonate between δ 7.19–8.47 ppm (e.g., δ 8.16 ppm for 4-methoxyphenyl derivative ).
- Cyclohexyl Derivatives : Cyclohexyl protons typically appear as broad singlets or multiplets in δ 1.0–2.5 ppm. For example, 1-(1-cyclohexenyl)propan-1-one shows cyclohexene protons at δ 5.60–8.30 ppm .
- Amino Group: The NH proton in cyclohexylamine derivatives is often broadened or absent in 1H-NMR due to exchange effects, as seen in 1-(2-Aminocyclohexyl)-2,2-dimethylpropan-1-one HCl .
Electronic and Optical Properties
- Aryl-substituted prop-2-yn-1-ones exhibit λmaxAbs values influenced by conjugation (e.g., 335 nm for phenyl vs. 397 nm for naphthyl derivatives ).
- The amino group in 1-(1-Aminocyclohexyl)prop-2-yn-1-one may redshift absorption via electron donation, similar to methoxy-substituted analogs (λmaxAbs ~335 nm) .
Chemical Reactivity
Biological Activity
1-(1-Aminocyclohexyl)prop-2-yn-1-one is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
1-(1-Aminocyclohexyl)prop-2-yn-1-one is characterized by a cyclohexane ring with an amino group and a propargyl ketone functional group. Its molecular formula is CHN, and it has a molecular weight of approximately 163.22 g/mol. The presence of the amino group enhances its reactivity and potential interactions with biological targets.
The biological activity of 1-(1-Aminocyclohexyl)prop-2-yn-1-one is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may function as a ligand, modulating the activity of these targets through binding interactions.
Potential Mechanisms Include:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : The compound could act on neurotransmitter receptors, influencing signaling pathways related to pain perception or mood regulation.
Biological Activities
Research indicates that 1-(1-Aminocyclohexyl)prop-2-yn-1-one exhibits several promising biological activities:
Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial effects against various bacterial strains, making it a candidate for developing new antibiotics.
Anticancer Activity : Preliminary investigations suggest that it may inhibit the proliferation of cancer cells. For instance, in vitro studies demonstrated that at certain concentrations, the compound can induce apoptosis in specific cancer cell lines .
Neuroprotective Effects : There is emerging evidence that this compound could offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases .
Case Studies and Research Findings
Several case studies have explored the efficacy and safety profile of 1-(1-Aminocyclohexyl)prop-2-yn-1-one:
- Case Study on Anticancer Efficacy :
- Neuroprotective Study :
Data Tables
The following table summarizes key findings related to the biological activity of 1-(1-Aminocyclohexyl)prop-2-yn-1-one:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
